molecular formula C6H4F2N2O3 B3081793 3-(Difluoromethoxy)-2-nitropyridine CAS No. 1111637-77-4

3-(Difluoromethoxy)-2-nitropyridine

Cat. No.: B3081793
CAS No.: 1111637-77-4
M. Wt: 190.1 g/mol
InChI Key: QIAOBDSINGSZRL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-nitropyridine is a fluorinated pyridine derivative characterized by a nitro group at the 2-position and a difluoromethoxy group (-OCHF₂) at the 3-position. This compound is primarily utilized in research settings, particularly in pharmaceutical and agrochemical development, where fluorinated heterocycles are valued for their enhanced metabolic stability and bioavailability . Its commercial availability (e.g., from CymitQuimica in varying quantities) underscores its relevance in synthetic chemistry workflows .

The nitro group at the 2-position may influence aromatic electrophilic substitution patterns and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-(difluoromethoxy)-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-1-3-9-5(4)10(11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAOBDSINGSZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292373
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-77-4
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111637-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitropyridine with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-2-nitropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and purification methods is crucial to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(Difluoromethoxy)-2-aminopyridine, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-nitropyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents Similarity Score Key Properties/Applications
3-(Difluoromethoxy)-2-nitropyridine 2-NO₂, 3-OCHF₂ - Fluorinated ether; research chemical
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one 3-NO₂, 5-F, 1-CH₃ 0.95 High structural similarity; potential metabolite or intermediate
2-(4-Methoxyphenoxy)-3-nitropyridine 3-NO₂, 2-OPh(4-OCH₃) - Fluorescence properties studied; non-fluorinated
3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one 3-NO₂, 5-CF₃ 0.71 Trifluoromethyl enhances lipophilicity

Electronic and Physicochemical Properties

  • Fluorinated vs. This could alter reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .
  • Trifluoromethyl vs. Difluoromethoxy : The trifluoromethyl group (-CF₃) in 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one is more lipophilic than -OCHF₂, which may improve membrane permeability but reduce solubility in polar solvents .
  • Nitro Group Positioning: The 2-nitro substitution in the target compound versus 3-nitro in analogs (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) affects molecular planarity and steric interactions, which could influence binding to biological targets .

Analytical Characterization

  • For instance, a related compound showed an LCMS m/z of 853.0 [M+H]⁺ and HPLC retention time of 1.31 minutes, suggesting moderate polarity . Comparatively, trifluoromethyl-containing analogs may exhibit longer retention times due to increased hydrophobicity.

Research and Industrial Relevance

  • Pharmaceuticals : Fluorination strategies, as highlighted in , are pivotal in optimizing drug candidates. The target compound’s difluoromethoxy group could enhance bioavailability by reducing metabolic degradation .
  • Agrochemicals : Fluorinated pyridines are explored as herbicides and insecticides, where stability under environmental conditions is crucial.
  • Fluorescence Studies: Non-fluorinated analogs like 2-(4-Methoxyphenoxy)-3-nitropyridine have been investigated for fluorescence, suggesting that fluorination might quench or shift emission spectra due to electronic effects .

Biological Activity

3-(Difluoromethoxy)-2-nitropyridine is a compound belonging to the nitropyridine class, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by the presence of a difluoromethoxy group and a nitro group on the pyridine ring, suggests significant implications for its interaction with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H5F2N2O2. The difluoromethoxy group enhances the compound's lipophilicity , which may influence its interactions with biological targets. The electronegative fluorine atoms contribute to unique electronic properties that can affect the compound's reactivity and biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC7H5F2N2O2
Molecular Weight189.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily influenced by its functional groups. The nitro group is known to participate in various redox reactions, while the difluoromethoxy group may enhance interaction with specific enzymes or receptors within biological systems. This compound has shown potential in several therapeutic areas, including cancer treatment and neuroprotection.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that nitropyridines could effectively inhibit tumor growth in xenograft models.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective activity. They are believed to inhibit endoplasmic reticulum stress and apoptosis pathways, potentially reducing neuronal damage in conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties : The anti-inflammatory potential of nitropyridines has also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, which is crucial in various inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits cell proliferation, induces apoptosis
NeuroprotectionReduces ER stress and apoptosis markers
Anti-inflammatoryModulates NF-kB signaling

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving the introduction of the difluoromethoxy and nitro groups onto the pyridine ring. This compound serves as a valuable building block in medicinal chemistry for developing more complex heterocyclic compounds with desired biological activities .

Future Directions

The ongoing research into this compound's biological activities suggests promising avenues for therapeutic applications. Future studies should focus on:

  • In vivo studies to evaluate the efficacy and safety profile.
  • Mechanistic studies to elucidate the specific pathways affected by this compound.
  • Development of derivatives that may enhance its bioavailability and therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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